molecular formula C15H16N6 B11778688 N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine

Cat. No.: B11778688
M. Wt: 280.33 g/mol
InChI Key: OPIOSHWOFUPGNH-UHFFFAOYSA-N
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Description

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 3-position and a benzene-1,4-diamine group at the 6-position.

Characterization of such compounds typically employs crystallographic tools like SHELX for structure refinement and ORTEP-3/WinGX for graphical representation and validation . Hydrogen-bonding patterns, critical for understanding molecular packing, can be analyzed using graph set theory, as described in studies on intermolecular interactions .

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

4-N-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]benzene-1,4-diamine

InChI

InChI=1S/C15H16N6/c1-10-9-11(2)21(20-10)15-8-7-14(18-19-15)17-13-5-3-12(16)4-6-13/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

OPIOSHWOFUPGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine typically involves the reaction of hydrazide derivatives with various isocyanates and isothiocyanates. For instance, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the desired product . The reaction conditions often include refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole or pyridazine derivatives.

Scientific Research Applications

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit specific enzymes and receptors, leading to anti-inflammatory and antibacterial effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine and related compounds:

Compound Name / Feature Core Structure Key Substituents Applications/Properties Performance Metrics Crystallographic Tools Used
Target Compound Pyridazine + benzene-1,4-diamine 3,5-Dimethylpyrazole Potential OLEDs, crystal engineering Not reported (inferred) SHELX, ORTEP-3
PTZ-TRZ Triazine Phenothiazine donor, phenyl linker OLED emitters EQE ~14–20% Not specified
DPA-TRZ Triazine Triphenylamine donor, phenyl linker OLED emitters EQE ~14–20% Not specified
(E,E)-N1-(Pentafluorobenzylidene)-N4-(trimethoxybenzylidene)benzene-1,4-diamine Benzene-1,4-diamine Pentafluorobenzylidene, trimethoxybenzylidene Layered crystal structures C—H···F, C—H···O interactions SHELX (inferred)

Electronic and Optoelectronic Properties

  • Triazine Derivatives (PTZ-TRZ, DPA-TRZ) : These compounds exhibit high external quantum efficiency (EQE) in OLEDs due to their thermally activated delayed fluorescence (TADF) properties. The phenyl linker enhances conjugation and charge transfer, critical for emission efficiency .

Crystallographic and Supramolecular Features

  • Fluorinated/Methoxy Derivative : This compound forms layered crystals stabilized by C—H···F and C—H···O interactions. The pentafluoro and methoxy groups drive directional packing, which is crucial for designing materials with anisotropic properties.
  • Target Compound : The benzene-1,4-diamine moiety may facilitate hydrogen bonding (N—H···N/O), while the pyridazine-pyrazole system could promote π-π stacking. Such interactions might be analyzed using graph set theory and refined via SHELX .

Functional Group Impact

  • Pyrazole vs. Triazine : Pyrazole’s aromaticity and hydrogen-bonding capacity contrast with triazine’s electron-deficient nature. This difference could alter charge transport in OLEDs or binding affinity in supramolecular systems.
  • Substituent Effects : Fluorinated/methoxy groups in enhance thermal stability and intermolecular interactions, whereas methyl groups in the target compound may improve solubility without significantly disrupting conjugation.

Biological Activity

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N6C_{15}H_{16}N_{6} with a molecular weight of approximately 284.33 g/mol. Its structure features a pyrazole moiety linked to a pyridazine and an aromatic amine, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have shown submicromolar antiproliferative effects against various cancer cell lines. The mechanism often involves modulation of autophagy and inhibition of the mTOR pathway, which is critical in cancer cell growth and survival .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMIA PaCa-2< 0.5mTOR inhibition
Compound BA5490.8Autophagy modulation
This compoundTBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that pyrazole derivatives can exhibit significant activity against antibiotic-resistant bacteria. The mechanism may involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), compounds structurally related to this compound demonstrated enhanced efficacy compared to traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of mTOR Pathway:
This pathway is crucial for regulating cell growth and proliferation. Inhibition leads to reduced cancer cell viability.

Modulation of Autophagy:
The compound may promote autophagy in cancer cells, leading to cellular stress and apoptosis.

Membrane Disruption in Bacteria:
The interaction with bacterial membranes may lead to increased permeability and eventual cell lysis.

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